GPR35 Antagonism Functional Selectivity: Target Compound Inactivity vs. Potent Class-Leading Antagonists
In a standardized BRET-based GPR35 antagonism assay employing human GPR35-SPASM sensor cells with 300 µM zaprinast as agonist, 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (EOS42142) exhibited no significant antagonism, returning an IC50 > 100 µM and classified as inactive [1]. By contrast, the established GPR35 antagonist CID2745687 demonstrated potent, competitive antagonism with a Ki of 12.8 nM in radioligand binding and functional assays . This represents a >7,800-fold differential in target engagement at GPR35.
| Evidence Dimension | GPR35 receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687: Ki = 12.8 nM (potent competitive antagonist) |
| Quantified Difference | >7,800-fold lower potency for the target compound |
| Conditions | BRET-based SPASM sensor assay in HEK293 cells expressing human GPR35 (target compound); radioligand binding and β-arrestin recruitment assays (CID2745687) |
Why This Matters
This functional divergence is critical for experimental design: the target compound cannot serve as a GPR35 antagonist tool and should not be selected for GPR35-related studies, whereas it may serve as a negative control or a scaffold for optimization toward other targets.
- [1] ECBD Assay EOS300038: GPR35 Antagonism. Compound EOS42142 assay results: IC50 > 100 µM, classified as inactive. European Chemical Biology Database. View Source
